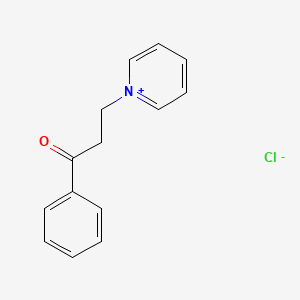

1-(2-Benzoylethyl)pyridinium chloride

CAS No.: 70013-89-7

Cat. No.: VC1572222

Molecular Formula: C14H14ClNO

Molecular Weight: 247.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70013-89-7 |

|---|---|

| Molecular Formula | C14H14ClNO |

| Molecular Weight | 247.72 g/mol |

| IUPAC Name | 1-phenyl-3-pyridin-1-ium-1-ylpropan-1-one;chloride |

| Standard InChI | InChI=1S/C14H14NO.ClH/c16-14(13-7-3-1-4-8-13)9-12-15-10-5-2-6-11-15;/h1-8,10-11H,9,12H2;1H/q+1;/p-1 |

| Standard InChI Key | YTBFUMCKQRTSHQ-UHFFFAOYSA-M |

| SMILES | C1=CC=C(C=C1)C(=O)CC[N+]2=CC=CC=C2.[Cl-] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)CC[N+]2=CC=CC=C2.[Cl-] |

Introduction

Chemical Structure and Properties

Molecular Structure

1-(2-Benzoylethyl)pyridinium chloride features a unique structural arrangement with a pyridinium core and a benzoylethyl side chain. The positively charged nitrogen atom in the pyridinium ring is quaternized, with the benzoylethyl group attached to this nitrogen. This quaternary ammonium structure contrasts with other pyridinium compounds like 2-benzoyl-pyridinium chloride, where the benzoyl group is directly attached to the pyridinium ring rather than through an ethyl linker .

The compound's structure can be described as containing three key components:

-

A pyridinium ring with a quaternized nitrogen

-

An ethyl linker connecting the nitrogen to the benzoyl group

-

A benzoyl moiety with its carbonyl functionality

Physical Properties

The physical properties of 1-(2-Benzoylethyl)pyridinium chloride can be inferred from its structure and by comparison to related compounds:

Chemical Reactivity

The chemical reactivity of 1-(2-Benzoylethyl)pyridinium chloride is primarily influenced by its quaternary ammonium structure. Like other pyridinium salts, it exhibits certain characteristic chemical behaviors:

-

The positively charged nitrogen makes the compound susceptible to nucleophilic substitution reactions

-

The electrophilic nature of the pyridinium nitrogen allows it to participate in various transformations

-

The carbonyl group in the benzoylethyl side chain provides additional reactivity sites

The acidity of pyridinium salts generally places them at approximately pKa 5, making them slightly more acidic than typical amines due to the sp² hybridization of the nitrogen atom .

Synthesis Methods

Reaction Mechanisms

The general mechanism for synthesizing pyridinium salts involves:

-

Nucleophilic attack by the nitrogen lone pair of pyridine on an alkyl halide

-

Formation of the quaternary ammonium salt with the halide as counterion

In related reactions, the nucleophilic amine group from compounds like anthranilic acid can attack the electrophilic carbonyl group of acyl chlorides like benzoyl chloride, with base catalysts such as pyridine removing protons from the amine as it attacks the carbonyl group .

Purification Methods

Purification of quaternary ammonium compounds typically involves:

-

Recrystallization from appropriate solvents

-

Washing with solutions to remove unreacted starting materials

-

Potential ion exchange procedures if different counterions are desired

Biological Activities

Enzyme Inhibition Profile

The primary biological activity of 1-(2-Benzoylethyl)pyridinium chloride is its potent and selective inhibition of choline acetyltransferase (ChAT) . This enzyme catalyzes the synthesis of acetylcholine from acetyl-CoA and choline, making it critical for cholinergic neurotransmission.

| Target Enzyme | Inhibitory Activity | Selectivity | Reference |

|---|---|---|---|

| Choline Acetyltransferase (ChAT) | Potent inhibition | Highly selective |

Structure-Activity Relationships

The specific structural features of 1-(2-Benzoylethyl)pyridinium chloride appear crucial for its selective ChAT inhibition. The ethyl spacer between the pyridinium and benzoyl groups likely positions the molecule optimally within the enzyme's active site. This structure-activity relationship distinguishes it from other pyridinium compounds that may lack such selective inhibitory profiles.

Pharmacological Implications

As a selective ChAT inhibitor, 1-(2-Benzoylethyl)pyridinium chloride has significant implications for:

-

Understanding acetylcholine synthesis mechanisms

-

Studying cholinergic deficits in neurological disorders

-

Developing research tools for investigating cholinergic neurotransmission

Research Applications

Neuropharmacological Studies

1-(2-Benzoylethyl)pyridinium chloride serves as a valuable tool in neuropharmacological research, particularly for investigating:

-

Cholinergic neurotransmission mechanisms

-

The role of acetylcholine in cognitive functions

-

Neurochemical alterations in diseases affecting the cholinergic system, such as Alzheimer's disease

Biochemical Research Tools

The compound's selective enzyme inhibition properties make it useful for various biochemical investigations:

| Research Application | Experimental Utility | Advantage Over Alternative Methods |

|---|---|---|

| ChAT Activity Assays | Selective inhibitor control | High specificity for target enzyme |

| Cholinergic Pathway Studies | Manipulation of acetylcholine synthesis | Selective targeting of synthesis step |

| Structure-Activity Investigations | Template for designing related compounds | Established selective activity profile |

Comparative Analysis with Related Compounds

Several structurally related compounds provide context for understanding the unique properties of 1-(2-Benzoylethyl)pyridinium chloride:

These structural differences significantly impact the compounds' biological activities and chemical properties, with 1-(2-Benzoylethyl)pyridinium chloride demonstrating unique enzyme selectivity due to its specific molecular arrangement.

| Research Area | Current Status | Knowledge Gaps |

|---|---|---|

| Enzyme Inhibition Mechanism | Identified as potent ChAT inhibitor | Detailed binding interactions not fully characterized |

| Structure-Activity Relationships | Basic structure-function correlation established | Comprehensive SAR studies limited |

| Therapeutic Potential | Research tool application established | Clinical applications remain unexplored |

Future Research Directions

Several promising research avenues for 1-(2-Benzoylethyl)pyridinium chloride could be pursued:

-

Detailed structural studies of its interaction with choline acetyltransferase using crystallography and computational modeling

-

Development of structural analogs with modified properties for specific research applications

-

Investigation of its utility in studying cholinergic deficits in neurodegenerative disorders

-

Optimization of synthetic routes to improve yield and purity

-

Exploration of potential therapeutic applications in conditions involving cholinergic dysfunction

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume